molecular formula C15H12N2O4S B2807245 [6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 870692-87-8

[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No. B2807245
CAS RN: 870692-87-8
M. Wt: 316.33
InChI Key: CVEMZYIRIIYTNZ-UHFFFAOYSA-N
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Description

“[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.33 and an InChI key of VFWKYDASQVONHQ-UHFFFAOYSA-N . It’s also known by the synonym "2-[6-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetic acid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[3,2-d]pyrimidin-3(4H)-yl group attached to a methoxyphenyl group and an acetic acid group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 250° C . More detailed physical and chemical properties such as solubility, density, and refractive index are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity

    Research has focused on the synthesis of thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activities against various human cancer cell lines, including breast, cervical, and colonic carcinomas. These compounds have shown to exhibit growth inhibition comparable to that of doxorubicin, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2017).

  • Fluorescence Binding with Biological Molecules

    Novel derivatives of p-hydroxycinnamic acid, including compounds related to thieno[3,2-d]pyrimidin, have been synthesized and their interactions with bovine serum albumin (BSA) investigated. These studies reveal insights into the binding mechanisms and conformational changes in BSA, which could inform drug delivery systems and pharmacokinetics (Meng et al., 2012).

  • Anti-Inflammatory and Antimicrobial Studies

    Thieno[3,2-d]pyrimidin derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds exhibited moderate anti-inflammatory effects and promising antibacterial and antifungal properties, suggesting their potential as therapeutic agents (Lingappa et al., 2010).

Chemical Reactivity and Synthesis Techniques

  • Novel Synthetic Methods

    Research has developed novel solid-phase and solution-phase synthetic methods for trisubstituted thieno[3,2-d]pyrimidine derivatives. These methods offer advantages in the synthesis of complex heterocyclic compounds, expanding the toolkit available for medicinal chemistry and drug discovery (Jeon, Kim, & Lee, 2016).

  • Quantum Chemical Studies

    Quantum chemical studies have explored the peculiarities of reactions with nitrating agents of some carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series and their esters. These studies provide valuable insights into the electronic structures and molecular geometries, influencing the direction and outcomes of chemical reactions (Mamarakhmonov et al., 2016).

properties

IUPAC Name

2-[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-10-4-2-9(3-5-10)12-6-11-14(22-12)15(20)17(8-16-11)7-13(18)19/h2-6,8H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEMZYIRIIYTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid

CAS RN

870692-87-8
Record name 2-[6-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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